N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-methyl-2-oxoindoline with butane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown cytotoxicity towards various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Preclinical studies have demonstrated its efficacy in treating different types of cancer, highlighting its potential as a therapeutic agent.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of various cellular proteins, ultimately resulting in cell death. Additionally, the compound may interact with other proteins involved in the regulation of cell cycle and apoptosis .
Comparison with Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
N-(1-methyl-2-oxoindolin-3-yl)butane-1-sulfonamide: This compound has a similar structure but differs in the position of the sulfonamide group.
N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide: This compound has a shorter alkyl chain compared to the butane derivative.
N-(1-methyl-2-oxoindolin-5-yl)pentane-1-sulfonamide: This compound has a longer alkyl chain compared to the butane derivative. The unique structure of this compound contributes to its specific biological activity and potential as a therapeutic agent.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-4-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)2/h5-6,8,14H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQXLUPQYVTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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